
デヒドロチザニジン
説明
Dehydro Tizanidine is a chemical compound closely related to Tizanidine, a muscle relaxant used to treat spasticity. Dehydro Tizanidine is an impurity produced during the manufacturing process of Tizanidine . It is characterized by its molecular formula C9H6ClN5S and a molecular weight of 251.7 g/mol .
科学的研究の応用
Dehydro Tizanidine has several scientific research applications, including:
作用機序
Target of Action
Dehydro Tizanidine, similar to Tizanidine, is an agonist at α2-adrenergic receptor sites . These receptors play a crucial role in the central nervous system, where they modulate the release of various neurotransmitters and influence motor neuron activity .
Mode of Action
Dehydro Tizanidine interacts with its targets, the α2-adrenergic receptors, by binding to them and triggering a response. This interaction results in presynaptic inhibition of motor neurons . The drug is centrally acting and leads to a reduction in the release of excitatory amino acids like glutamate and aspartate, which cause neuronal firing that leads to muscle spasm .
Biochemical Pathways
The primary biochemical pathway affected by Dehydro Tizanidine is the α2-adrenergic signaling pathway. By acting as an agonist at these receptors, Dehydro Tizanidine reduces the release of excitatory neurotransmitters, thereby inhibiting neuronal firing and muscle spasms .
Pharmacokinetics
Tizanidine has a bioavailability of approximately 40% , is 30% protein-bound, and is metabolized in the liver, primarily by CYP1A2 . The elimination half-life of Tizanidine is between 2.54 hours for the parent compound and 20-40 hours for its inactive metabolites . It is excreted in urine (60%) and feces (20%) .
Result of Action
The molecular and cellular effects of Dehydro Tizanidine’s action are primarily seen in the reduction of muscle spasticity. By inhibiting the release of excitatory neurotransmitters, Dehydro Tizanidine reduces neuronal firing that leads to muscle spasms . This results in a decrease in muscle tone and an improvement in muscle function.
Action Environment
The action, efficacy, and stability of Dehydro Tizanidine can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP1A2 could potentially affect the metabolism and efficacy of Dehydro Tizanidine . Additionally, factors such as pH levels, temperature, and the presence of certain ions could potentially affect the stability and action of the drug .
生化学分析
Cellular Effects
Tizanidine is known to reduce spasticity by causing presynaptic inhibition of motor neurons via agonist actions at Alpha-2 adrenergic receptor sites . This leads to a reduction in the release of excitatory neurotransmitters that cause firing of neurons promoting muscle spasm .
Molecular Mechanism
Tizanidine, however, reduces spasticity by causing presynaptic inhibition of motor neurons via agonist actions at Alpha-2 adrenergic receptor sites . This leads to a reduction in the release of excitatory neurotransmitters that cause firing of neurons promoting muscle spasm .
準備方法
The preparation of Dehydro Tizanidine involves synthetic routes similar to those used for Tizanidine. One method involves the nitration of 5-chloro-2,1,3-diazosulfide followed by reduction and cyclization reactions . Industrial production methods typically involve the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反応の分析
Dehydro Tizanidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
Dehydro Tizanidine is similar to other alpha-2 adrenergic agonists, such as:
Clonidine: Used to treat high blood pressure and attention deficit hyperactivity disorder (ADHD).
Guanfacine: Used to treat high blood pressure and ADHD.
Dexmedetomidine: Used as a sedative and analgesic in intensive care settings.
What sets Dehydro Tizanidine apart is its specific use as an impurity marker in the production of Tizanidine, ensuring the quality and safety of the final pharmaceutical product .
生物活性
Dehydro Tizanidine, a derivative of the muscle relaxant Tizanidine, has garnered interest for its potential biological activities, particularly its interaction with the central nervous system and its pharmacological properties. This article explores the biological activity of Dehydro Tizanidine, focusing on its mechanism of action, pharmacokinetics, case studies, and research findings.
Target Receptors
Dehydro Tizanidine primarily acts as an agonist at the α2-adrenergic receptors . This interaction leads to presynaptic inhibition of motor neurons, which is critical for its muscle relaxant effects. By binding to these receptors, Dehydro Tizanidine reduces the release of excitatory neurotransmitters such as glutamate, thereby decreasing neuronal firing rates that contribute to muscle spasms.
Biochemical Pathways
The primary biochemical pathway influenced by Dehydro Tizanidine is the α2-adrenergic signaling pathway . This pathway plays a crucial role in modulating neurotransmitter release in the spinal cord, which is essential for managing conditions associated with muscle spasticity.
Pharmacokinetics
Dehydro Tizanidine exhibits pharmacokinetic properties similar to those of Tizanidine:
- Bioavailability : Approximately 40%, primarily due to extensive first-pass metabolism in the liver.
- Half-life : Approximately 2.5 hours, with significant variation among individuals.
- Metabolism : Primarily metabolized by the cytochrome P450 enzyme CYP1A2, leading to inactive metabolites .
Case Studies
-
Tizanidine Withdrawal Syndrome
A case study reported a 29-year-old male who experienced adrenergic overstimulation due to abrupt withdrawal from high-dose Tizanidine. Symptoms included vomiting and fever, which resolved upon reintroducing Tizanidine at lower doses. This case highlights the importance of careful management when using α2-adrenergic agonists like Dehydro Tizanidine . -
Tizanidine Overdose
Another case involved a 2-year-old male who suffered from liver and renal failure due to unintentional overdose of Tizanidine. The patient required supportive treatment and demonstrated recovery after drug withdrawal. This incident underscores the potential toxicity associated with high doses and emphasizes the need for monitoring liver function during treatment .
Clinical Trials
A multicenter randomized controlled trial assessed Tizanidine's efficacy in treating spasticity due to multiple sclerosis. Results indicated significant reductions in muscle spasms compared to placebo, although no significant differences were observed in standardized muscle tone assessments (Ashworth Scale). This study supports the notion that both Tizanidine and its derivative may be effective in managing spasticity .
Comparative Analysis with Related Compounds
Compound | Mechanism of Action | Bioavailability | Half-life (hours) | Primary Uses |
---|---|---|---|---|
Tizanidine | α2-adrenergic receptor agonist | ~40% | 2.5 | Muscle spasticity |
Dehydro Tizanidine | Similar to Tizanidine | ~40% | 2.5 | Potential muscle relaxant |
特性
IUPAC Name |
5-chloro-N-(1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN5S/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9/h1-4H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXOTSDVJFHVJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1Cl)NC3=NC=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675663 | |
Record name | 5-Chloro-N-(1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125292-34-4 | |
Record name | Dehydro tizanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125292344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-N-(1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEHYDRO TIZANIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVX8DX8KWA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。